3-Acetyl-3,4-dihydro-2H-1-benzopyran
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Description
3-Acetyl-3,4-dihydro-2H-1-benzopyran is a derivative of isocoumarin . Isocoumarin is a lactone, a type of natural organic compound . The derivative 3-acetyl-3,4-dihydro-5,6-dimethoxy-1H-2-benzopyran-1-one can be found in Huáng bǎi (Phellodendron chinense), one of the fifty fundamental herbs of traditional Chinese medicine .
Synthesis Analysis
The synthesis of pyrazoline–coumarin derivatives, which includes 3-acetyl-3,4-dihydro-2H-1-benzopyran, was reported by Chen et al. The reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one 94 and flavone or amine at 40–50 °C was used for the synthesis .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1-benzopyran includes a benzopyran ring with a molecular formula of C9H10O . The molecular weight is 134.1751 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-1-benzopyran include a molecular weight of 134.1751 . The molecular structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Antimicrobial Activity
Compounds related to 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one have shown significant antimicrobial activity . The extent of this activity can vary depending on the substituents attached to the compound .
Antiviral Activity
These compounds also exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antihypertensive Properties
The compound has been associated with antihypertensive effects . This suggests potential applications in the treatment of hypertension.
Antidiabetic Activity
Research has indicated that these compounds can have antidiabetic effects . This could be beneficial in the management of diabetes.
Anticancer Activity
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one and its derivatives have shown promising results in inhibiting the growth of cancer cells . This suggests potential applications in cancer treatment.
AMPA Receptor Modulation
These compounds have been found to act as AMPA receptor modulators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulation of these receptors could have implications in the treatment of various neurological disorders.
KATP Channel Activation
The compound has been found to activate KATP channels . KATP channels play key roles in cellular functions such as insulin secretion and neuronal excitability, suggesting potential applications in the treatment of related disorders.
Anti-inflammatory and Analgesic Properties
Some derivatives of the compound have shown anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of pain and inflammation.
properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKNUEWTYCVFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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